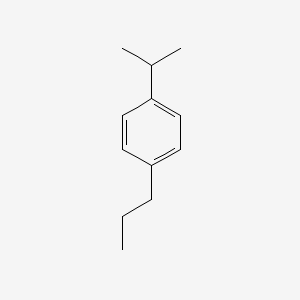
Benzene, 1-(1-methylethyl)-4-propyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(1-methylethyl)-4-propyl, also known as p-cymene, is an aromatic hydrocarbon with the molecular formula C10H14. It is a naturally occurring compound found in essential oils of various plants, including thyme and cumin. This compound is characterized by a benzene ring substituted with an isopropyl group at the 1-position and a propyl group at the 4-position. It is a colorless liquid with a pleasant, citrus-like aroma and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene, 1-(1-methylethyl)-4-propyl can be synthesized through several methods. One common synthetic route involves the alkylation of benzene with propylene in the presence of a catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound typically involves the catalytic dehydrogenation of cumene. This process is carried out at elevated temperatures and pressures in the presence of a catalyst, such as chromium oxide (Cr2O3) or platinum (Pt), to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1-methylethyl)-4-propyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-cymene hydroperoxide, which is an intermediate in the production of other chemicals.
Reduction: Reduction reactions can convert it to the corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Major Products Formed
- p-Cymene hydroperoxide p-Cymene alcohols or alkanes
Substitution: Nitro-p-cymene, sulfonated p-cymene, halogenated p-cymene
Scientific Research Applications
Benzene, 1-(1-methylethyl)-4-propyl has a wide range of scientific research applications:
Chemistry: It is used as a solvent and a starting material for the synthesis of various organic compounds.
Biology: It exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown its potential as an anti-inflammatory and antioxidant agent.
Mechanism of Action
The mechanism of action of benzene, 1-(1-methylethyl)-4-propyl involves its interaction with cellular components. It exerts its effects by disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death. Additionally, it can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting antifungal activity .
Comparison with Similar Compounds
Similar Compounds
Cumene (isopropylbenzene): Similar structure but lacks the propyl group.
Toluene (methylbenzene): Contains a methyl group instead of isopropyl and propyl groups.
Ethylbenzene: Contains an ethyl group instead of isopropyl and propyl groups.
Uniqueness
Benzene, 1-(1-methylethyl)-4-propyl is unique due to its dual substitution pattern, which imparts distinct chemical and physical properties. Its combination of isopropyl and propyl groups enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
22975-62-8 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1-propan-2-yl-4-propylbenzene |
InChI |
InChI=1S/C12H18/c1-4-5-11-6-8-12(9-7-11)10(2)3/h6-10H,4-5H2,1-3H3 |
InChI Key |
FRGDRCOOSXPXDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


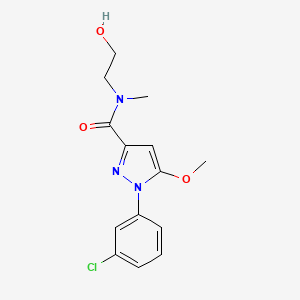

![4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B13942718.png)
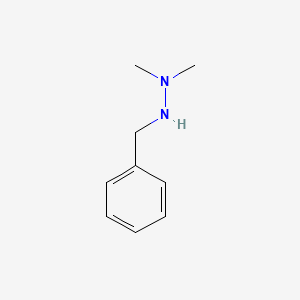
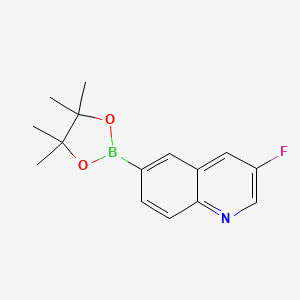
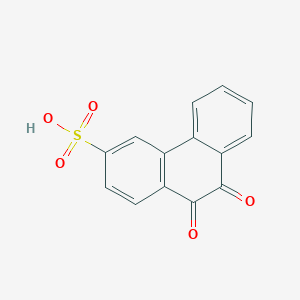
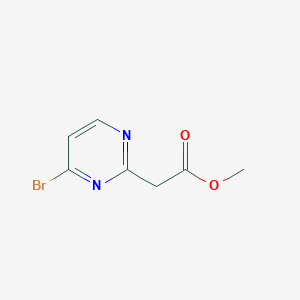
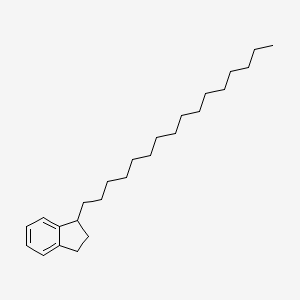
![Tert-butyl 3-[4-({[3-(methoxycarbonyl)-2-nitrophenyl]methylene}amino)phenyl]piperidine-1-carboxylate](/img/structure/B13942757.png)
![2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13942766.png)

![Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate](/img/structure/B13942779.png)

![2-Methylimidazo[5,1-b]thiazole](/img/structure/B13942786.png)
